Ataquimast

Description

Properties

CAS No. |

182316-31-0 |

|---|---|

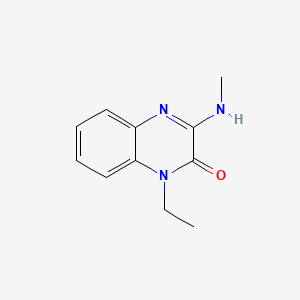

Molecular Formula |

C11H13N3O |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-ethyl-3-(methylamino)quinoxalin-2-one |

InChI |

InChI=1S/C11H13N3O/c1-3-14-9-7-5-4-6-8(9)13-10(12-2)11(14)15/h4-7H,3H2,1-2H3,(H,12,13) |

InChI Key |

ZQAGGAUAOFYNIB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C(C1=O)NC |

Appearance |

Solid powder |

Other CAS No. |

182316-31-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ataquimast |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Profile of Ataquimast: A Putative Selective COX-2 Inhibitor

A comprehensive review of publicly available scientific literature and data reveals a significant lack of in-depth information regarding Ataquimast, a compound cataloged by some chemical suppliers as a selective cyclooxygenase-2 (COX-2) inhibitor. Despite its commercial availability for research purposes and its classification, there is a notable absence of peer-reviewed studies, clinical trial data, or detailed preclinical findings to substantiate its mechanism of action, selectivity, and efficacy.

While commercial vendors suggest this compound's potential role in the study of advanced receptor-positive breast cancer through the inhibition of COX-2 and the release of leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF), the scientific evidence to support these claims remains elusive. This technical guide, therefore, aims to provide a foundational understanding of the experimental methodologies typically employed to characterize such a compound, owing to the current unavailability of specific data for this compound.

The Cyclooxygenase Isoforms: A Therapeutic Target

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. This differential expression forms the basis for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

Characterizing a Selective COX-2 Inhibitor: Standard Experimental Protocols

In the absence of specific data for this compound, this section outlines the standard experimental protocols that would be necessary to validate its classification as a selective COX-2 inhibitor.

In Vitro COX-1/COX-2 Inhibition Assays

To determine the inhibitory activity and selectivity of a compound like this compound, in vitro enzyme inhibition assays are fundamental.

Objective: To quantify the 50% inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2 enzymes and to calculate the selectivity index (COX-1 IC50 / COX-2 IC50).

Typical Methodologies:

-

Colorimetric or Fluorometric Assays: These commercially available kits provide a high-throughput method to screen for COX inhibitors. The principle often involves a peroxidase-dependent reaction that produces a detectable colorimetric or fluorescent signal.

-

Protocol Outline:

-

Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

The test compound (this compound) is pre-incubated with the respective enzyme in a buffer solution.

-

Arachidonic acid, the substrate, is added to initiate the enzymatic reaction.

-

A probe that reacts with the prostaglandin products to generate a signal is included in the reaction mixture.

-

The signal is measured over time using a plate reader.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against a range of compound concentrations.

-

-

Cell-Based Assays for Cytokine Release

To investigate the claim that this compound inhibits the release of TNF-α and GM-CSF, cell-based assays are employed.

Objective: To measure the effect of the compound on the production and release of pro-inflammatory cytokines from relevant cell types.

Typical Methodologies:

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific method for quantifying protein concentrations in biological samples.

-

Protocol Outline for TNF-α and GM-CSF Inhibition:

-

A suitable cell line (e.g., macrophages, peripheral blood mononuclear cells) is cultured.

-

The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the production of TNF-α and GM-CSF.

-

The stimulated cells are treated with varying concentrations of the test compound (this compound).

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α and GM-CSF in the supernatant is quantified using specific ELISA kits.

-

The inhibitory effect of the compound is determined by comparing the cytokine levels in treated versus untreated stimulated cells.

-

-

Leukotriene Release Assays

The assertion that this compound inhibits leukotriene release would be investigated using assays that measure the production of these inflammatory mediators.

Objective: To determine if the compound can suppress the synthesis and release of leukotrienes from inflammatory cells.

Typical Methodologies:

-

Cellular Antigen Stimulation Test (CAST) or similar immunoassays: These assays measure the amount of leukotrienes (e.g., cysteinyl leukotrienes) released from activated basophils or mast cells.

-

Protocol Outline:

-

Isolated human basophils or a mast cell line are used.

-

The cells are sensitized and then challenged with a specific antigen or secretagogue to induce degranulation and leukotriene release.

-

The cells are co-incubated with different concentrations of the test compound (this compound).

-

The cell supernatant is collected, and the concentration of leukotrienes is measured using a competitive immunoassay (e.g., ELISA).

-

The inhibitory effect is assessed by comparing leukotriene levels in the presence and absence of the compound.

-

-

Visualizing the Putative Mechanism of Action

To conceptualize the claimed activities of this compound, the following diagrams illustrate the relevant biological pathways and a hypothetical experimental workflow for its characterization.

Caption: Putative COX-2 Inhibition by this compound.

Caption: Hypothesized Inhibition of Cytokine Release.

Caption: Standard Drug Discovery Workflow.

Conclusion and Future Directions

The current scientific landscape presents a significant void in the understanding of this compound. While it is commercially positioned as a selective COX-2 inhibitor with potential applications in oncology, the absence of published data makes it impossible to conduct a thorough technical evaluation. The experimental frameworks outlined in this guide provide a roadmap for the systematic characterization of this and other novel compounds. For researchers, scientists, and drug development professionals, the case of this compound underscores the critical importance of rigorous, peer-reviewed scientific validation to support the claims made for any investigational compound. Future research, should it be undertaken, will be essential to elucidate the true pharmacological profile of this compound and determine its potential as a therapeutic agent.

The Efficacy of Ataquimast in Modulating Pro-Inflammatory Mediators: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Ataquimast is identified as a cyclooxygenase-2 (COX-2) inhibitor with additional properties that include the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene release[1]. This document aims to provide a comprehensive technical guide on the effects of this compound on these key pro-inflammatory pathways. However, a thorough review of publicly available scientific literature reveals a significant lack of detailed, peer-reviewed studies quantifying the specific effects of this compound, outlining the experimental protocols used for its evaluation, or elucidating its precise mechanism of action on TNF-α and leukotriene signaling pathways.

Given the absence of specific data on this compound, this guide will provide a representative framework for assessing the impact of a hypothetical compound on TNF-α and leukotriene release. This includes illustrative data tables, standardized experimental methodologies commonly employed in the field, and diagrams of the relevant signaling pathways that such a compound might modulate.

Representative Data on the Inhibition of TNF-α and Leukotriene Release

The following tables present hypothetical, yet representative, quantitative data that would be expected from in vitro studies of a compound designed to inhibit TNF-α and leukotriene release.

Table 1: Effect of a Hypothetical Inhibitor on Lipopolysaccharide (LPS)-Induced TNF-α Release in Human Monocytes

| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |

| Vehicle Control (LPS only) | - | 1500 ± 120 | 0% |

| Hypothetical Inhibitor | 0.1 | 1250 ± 98 | 16.7% |

| Hypothetical Inhibitor | 1 | 750 ± 65 | 50.0% |

| Hypothetical Inhibitor | 10 | 250 ± 30 | 83.3% |

| Dexamethasone (Positive Control) | 1 | 150 ± 25 | 90.0% |

Table 2: Effect of a Hypothetical Inhibitor on Calcium Ionophore A23187-Induced Leukotriene B4 (LTB4) Release in Human Neutrophils

| Treatment Group | Concentration (µM) | LTB4 Concentration (ng/mL) ± SD | % Inhibition |

| Vehicle Control (A23187 only) | - | 8.5 ± 0.7 | 0% |

| Hypothetical Inhibitor | 0.1 | 7.2 ± 0.6 | 15.3% |

| Hypothetical Inhibitor | 1 | 4.1 ± 0.4 | 51.8% |

| Hypothetical Inhibitor | 10 | 1.2 ± 0.2 | 85.9% |

| Zileuton (Positive Control) | 10 | 0.9 ± 0.1 | 89.4% |

Standardized Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the efficacy of a compound in inhibiting TNF-α and leukotriene release.

Protocol 1: Measurement of TNF-α Release from LPS-Stimulated Human Monocytes

1. Cell Culture and Treatment:

- Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS).

- Culture the monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Pre-incubate the cells with varying concentrations of the test compound or vehicle control for 1 hour.

- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 6 hours to induce TNF-α production.

2. Quantification of TNF-α:

- Collect the cell culture supernatants.

- Measure the concentration of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

3. Data Analysis:

- Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the vehicle-treated, LPS-stimulated control.

Protocol 2: Measurement of Leukotriene B4 (LTB4) Release from A23187-Stimulated Human Neutrophils

1. Cell Isolation and Treatment:

- Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation.

- Resuspend the neutrophils in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS).

- Pre-incubate the neutrophils with varying concentrations of the test compound or vehicle control for 30 minutes.

- Stimulate the cells with 5 µM of the calcium ionophore A23187 for 15 minutes to induce leukotriene synthesis.

2. Quantification of LTB4:

- Terminate the reaction by adding ice-cold methanol.

- Centrifuge to pellet the cell debris and collect the supernatant.

- Measure the concentration of LTB4 in the supernatant using a competitive ELISA or by liquid chromatography-mass spectrometry (LC-MS).

3. Data Analysis:

- Calculate the percentage inhibition of LTB4 release for each concentration of the test compound relative to the vehicle-treated, A23187-stimulated control.

Visualizing the Underlying Biology: Signaling Pathways and Experimental Flow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in TNF-α and leukotriene production and a typical experimental workflow.

Caption: LPS-induced TNF-α signaling pathway via TLR4 and NF-κB.

Caption: Biosynthetic pathway of leukotrienes from arachidonic acid.

Caption: General experimental workflow for in vitro mediator release assays.

References

The Role of Cyclooxygenase-2 (COX-2) Inhibition in Receptor-Positive Breast Cancer: A Technical Overview with Ataquimast as a Representative Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Cyclooxygenase-2 (COX-2) inhibition in the context of receptor-positive (ER+/PR+) breast cancer. While specific preclinical and clinical data for the COX-2 inhibitor ataquimast are not extensively available in public literature, this document will focus on the well-established mechanism of action of COX-2 and its downstream signaling pathways in estrogen-driven malignancies. By examining the evidence from studies on other selective COX-2 inhibitors, such as celecoxib, we extrapolate the potential therapeutic rationale for agents like this compound. This guide will cover the intricate signaling pathways, present quantitative data from key studies in tabular format, detail relevant experimental protocols, and provide visualizations to elucidate the complex molecular interactions.

Introduction: The Rationale for Targeting COX-2 in Receptor-Positive Breast Cancer

Receptor-positive breast cancer, characterized by the expression of estrogen and/or progesterone receptors, is the most common subtype of breast cancer. Endocrine therapy remains the cornerstone of treatment for these tumors. However, both intrinsic and acquired resistance to endocrine therapies pose significant clinical challenges. Emerging evidence has highlighted the role of inflammation in tumor progression and therapeutic resistance.

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, most notably prostaglandin E2 (PGE2).[1][2] Unlike the constitutively expressed COX-1, COX-2 is often overexpressed in malignant tissues, including a significant proportion of breast cancers.[3][4] High levels of COX-2 and its product PGE2 are associated with more aggressive disease and poorer prognosis in breast cancer patients.[5]

This compound is identified as a selective COX-2 inhibitor. Its mechanism of action involves the inhibition of the release of leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF). While this compound is noted for its potential use in the study of advanced receptor-positive breast cancer, detailed public data from dedicated studies on this specific agent is scarce. Therefore, this guide will focus on the broader role of COX-2 inhibition in this disease context.

The COX-2/PGE2 Signaling Axis in ER+ Breast Cancer

The overexpression of COX-2 in breast cancer cells leads to an increased production of PGE2, which in turn promotes tumorigenesis through various mechanisms.

Crosstalk with Estrogen Signaling

A critical aspect of the COX-2/PGE2 pathway in receptor-positive breast cancer is its intricate crosstalk with estrogen signaling. PGE2 has been shown to stimulate the transcription of the aromatase gene (CYP19A1), which encodes the enzyme responsible for converting androgens to estrogens.[4][6] This creates a positive feedback loop where increased PGE2 leads to higher local estrogen concentrations, further driving the proliferation of ER-positive breast cancer cells.[7]

Promotion of Cell Proliferation and Survival

PGE2 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[1][2] Activation of these receptors, particularly EP2 and EP4, can trigger downstream signaling cascades, including the cyclic AMP/protein kinase A (cAMP/PKA) and PI3K/Akt pathways, which are known to promote cell proliferation, survival, and angiogenesis.[5]

Modulation of the Tumor Microenvironment

The COX-2/PGE2 axis also plays a crucial role in shaping a pro-tumorigenic microenvironment. PGE2 can suppress the anti-tumor immune response by inhibiting the function of natural killer (NK) cells and cytotoxic T lymphocytes, while promoting the expansion of regulatory T cells.[1] This immunosuppressive environment can facilitate tumor growth and metastasis.

Preclinical and Clinical Evidence for COX-2 Inhibition

While specific data for this compound is limited, numerous studies have investigated the anti-tumor effects of other COX-2 inhibitors, particularly celecoxib, in receptor-positive breast cancer.

Quantitative Data from Key Studies

The following tables summarize key quantitative findings from preclinical and clinical studies on COX-2 inhibitors in the context of breast cancer.

Table 1: Preclinical Studies of COX-2 Inhibitors in Breast Cancer

| Compound | Model System | Key Findings | Reference |

| Celecoxib | ERα (+) MCF-7 human breast cancer cells | Induced robust inhibition of cell growth. | [3] |

| Celecoxib | Rodent mammary tumor model | Combination with exemestane significantly inhibited tumor growth. | [4] |

| Celecoxib | Breast cancer cell lines | Decreased aromatase expression and activity. | [8] |

Table 2: Clinical Studies of COX-2 Inhibitors in Breast Cancer

| Compound | Study Design | Patient Population | Key Findings | Reference |

| Celecoxib | Phase II neoadjuvant trial | Postmenopausal women with ER+/PR+ stage II-III breast cancer | Combination with exemestane resulted in 36% partial response and 55% stable disease. Significant decreases in ER, PR, Ki-67, and COX-2 expression. | [8] |

| Celecoxib or Rofecoxib | Epidemiological study | General population | Daily intake associated with a 71% reduction in breast cancer risk. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols from studies investigating COX-2 inhibition.

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of a COX-2 inhibitor on the proliferation of breast cancer cells.

-

Methodology:

-

Seed ER-positive breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the COX-2 inhibitor (e.g., celecoxib) or vehicle control (DMSO) for 24, 48, and 72 hours.

-

Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Immunohistochemistry (IHC) for Biomarker Analysis

-

Objective: To evaluate the expression of proteins such as ER, PR, Ki-67, and COX-2 in tumor tissue before and after treatment.

-

Methodology:

-

Fix core biopsy samples in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-µm thick sections and mount on charged slides.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Incubate the sections with primary antibodies against ER, PR, Ki-67, and COX-2 overnight at 4°C.

-

Apply a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

-

Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Score the staining intensity and percentage of positive cells.

-

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding complex biological processes.

References

- 1. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 EP receptors as therapeutic targets in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Celecoxib in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX inhibitors and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Prostaglandin E2 Pathway and Breast Cancer Stem Cells: Evidence of Increased Signaling and Potential Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Cyclooxygenase-2 in Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Phase II Trial of Neoadjuvant Exemestane in Combination With Celecoxib in Postmenopausal Women Who Have Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2 and the inflammogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ataquimast: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ataquimast is a synthetic small molecule belonging to the quinoxalinone class of compounds. It has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Furthermore, this compound has demonstrated the ability to modulate the release of pro-inflammatory mediators, including leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF). This multifaceted mechanism of action suggests its potential therapeutic application in inflammatory diseases and oncology, particularly in advanced receptor-positive breast cancer. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, based on available scientific literature.

Chemical Structure and Identification

This compound is chemically known as 1-ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride . Its structure is characterized by a core quinoxalinone heterocyclic system, substituted with an ethyl group at the N1 position and a methylamino group at the C3 position.

Chemical Structure:

Ataquimast CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataquimast is a notable compound in oncological research, particularly in the context of hormone-dependent breast cancers. Identified as a cyclooxygenase-2 (COX-2) inhibitor, it has been investigated for its potential therapeutic applications in advanced receptor-positive breast cancer.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, and available preclinical data. The information is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.

Chemical and Physical Properties

This compound is characterized by the following chemical and physical properties, which are fundamental for its application in experimental settings.

| Property | Value | Reference |

| CAS Number | 182316-31-0 | [2][3] |

| Molecular Formula | C11H14ClN3O | [1][2][3] |

| Molecular Weight | 239.7 g/mol | [1][2][3] |

| Appearance | White Solid | [2] |

| Solubility | Soluble in DMSO | [2][3] |

Mechanism of Action and Signaling Pathways

This compound functions as a COX-2 inhibitor, which is a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.[1] In the context of cancer, particularly breast cancer, the COX-2 pathway is often upregulated and contributes to tumor progression through various mechanisms, including angiogenesis, apoptosis inhibition, and metastasis.

The inhibition of COX-2 by this compound leads to a reduction in prostaglandin synthesis, which in turn can modulate downstream signaling pathways implicated in cancer cell proliferation and survival. While the precise signaling cascade for this compound is not fully elucidated in the provided literature, a plausible mechanism involves the modulation of pathways commonly affected by COX-2 and aromatase inhibitors in cancer cells, such as the PI3K/Akt and MAPK pathways.

References

- 1. Toremifene-atamestane; alone or in combination: predictions from the preclinical intratumoral aromatase model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparing the effects of atamestane, toremifene and tamoxifen alone and in combination, on bone, serum lipids and uterus in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Ataquimast: A Guide for Researchers

Disclaimer: A comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth preclinical research and studies on Ataquimast. The information presented herein is a summary of the limited data available and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals. Due to the lack of detailed published studies, this guide cannot provide extensive quantitative data, detailed experimental protocols, or fully elucidated signaling pathways as per the core request.

Overview and Mechanism of Action

This compound is identified as a Cyclooxygenase-2 (COX-2) inhibitor.[1] Its mechanism of action also involves the inhibition of the release of several key pro-inflammatory mediators, including:

-

Leukotrienes[1]

-

Tumor Necrosis Factor-alpha (TNF-α)[1]

-

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)[1]

Based on this mechanism, this compound has been suggested for investigation in the context of advanced receptor-positive breast cancer.[1][2]

Quantitative Data Summary

A thorough search of scientific databases and literature did not yield any publicly available quantitative preclinical data for this compound. Information regarding its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and toxicology in preclinical models is not detailed in the available resources. Therefore, the creation of structured tables for comparative data analysis is not feasible at this time.

Experimental Protocols

Detailed methodologies for key preclinical experiments involving this compound are not described in the accessible literature. To conduct further research, investigators would need to develop and validate their own experimental protocols based on standard practices for evaluating COX-2 inhibitors and agents that modulate cytokine release. This would typically involve in vitro assays to confirm enzyme inhibition and cytokine release from relevant cell lines, followed by in vivo studies in appropriate animal models of inflammation or cancer.

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound beyond the direct inhibition of COX-2 and the suppression of inflammatory mediator release have not been elucidated in the available literature. However, based on its described mechanism of action, a hypothetical signaling pathway can be proposed.

The following diagram illustrates the generally understood pathways affected by a COX-2 inhibitor that also modulates the release of TNF-α, GM-CSF, and leukotrienes.

This diagram depicts this compound exerting its anti-inflammatory effects through the inhibition of COX-2, which in turn blocks the production of prostaglandins from arachidonic acid. Additionally, it is shown to inhibit the release of leukotrienes and the expression and release of TNF-α and GM-CSF, which are key drivers of the inflammatory response. It is critical to note that this is a generalized and hypothetical representation based on the limited available information.

Conclusion

While this compound is identified as a COX-2 inhibitor with effects on leukotrienes, TNF-α, and GM-CSF, there is a significant lack of detailed preclinical data in the public domain. For drug development professionals and scientists, this indicates that this compound is likely an early-stage compound for which extensive preclinical evaluation has not been published. Further in-depth research would be required to fully characterize its pharmacological profile and therapeutic potential. The generation of the comprehensive data required for a full technical guide would necessitate access to proprietary or unpublished studies.

References

Ataquimast: A Review of Publicly Available Pharmacodynamic and Pharmacokinetic Information

Despite concerted efforts to collate and analyze the pharmacodynamics and pharmacokinetics of Ataquimast, a comprehensive search of publicly accessible scientific literature, clinical trial databases, and commercial supplier information reveals a significant lack of detailed, quantitative data on this compound. As of November 2025, in-depth technical information required for a thorough whitepaper, including specific experimental protocols and quantitative data for structured comparison, is not available in the public domain.

This compound is identified as a research compound with a primary mechanism of action as a Cyclooxygenase-2 (COX-2) inhibitor.[1] Its activity also extends to the inhibition of the release of several key inflammatory mediators, including leukotrienes, Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1] The compound has been noted for its potential application in the study of advanced receptor-positive breast cancer.[1][2]

However, beyond this high-level description, specific details regarding its pharmacodynamic profile, such as receptor binding affinities, IC50 or Ki values, and dose-response relationships from preclinical or clinical studies, are not publicly documented. Similarly, crucial pharmacokinetic parameters—including but not limited to absorption rates, bioavailability, distribution volume, metabolic pathways, and elimination half-life—remain undisclosed in the available resources.

Searches for preclinical and clinical trial data for this compound did not yield any registered studies or published results that would provide the necessary data for a detailed analysis. While general principles of pharmacokinetics and pharmacodynamics are well-established, their specific application to this compound cannot be detailed without access to dedicated research on this particular molecule.

The absence of this critical information prevents the creation of the requested in-depth technical guide, including structured data tables and detailed experimental methodologies. Furthermore, the signaling pathways associated with this compound's inhibition of leukotriene, TNF-α, and GM-CSF release, while likely related to the COX-2 pathway and downstream inflammatory cascades, cannot be accurately visualized without specific experimental validation for this compound.

It is possible that this compound is a compound in the very early stages of drug discovery and development, with research data remaining proprietary and unpublished. It may also be designated under a different, non-public name in ongoing research.

Therefore, for researchers, scientists, and drug development professionals seeking detailed information on the pharmacodynamics and pharmacokinetics of this compound, direct engagement with the primary researchers or organizations developing this compound would be necessary to obtain the requisite technical data. At present, a comprehensive, publicly sourced guide on this topic cannot be compiled.

References

The Discovery and Synthesis of Ataquimast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ataquimast, a quinoxalinone-N-oxide derivative, has emerged as a compound of interest due to its inhibitory effects on cyclooxygenase-2 (COX-2) and the release of key inflammatory mediators. This technical guide provides a comprehensive overview of the available information regarding the discovery, synthesis, and biological activity of this compound and its analogs. While a singular, comprehensive source detailing its complete discovery and development pipeline is not publicly available, this document synthesizes information from patent literature, chemical databases, and related scientific publications to provide a detailed technical resource.

Introduction to this compound

This compound is a selective COX-2 inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that target the COX-2 enzyme responsible for inflammation and pain.[1][2] Beyond its primary mechanism, this compound is also reported to inhibit the release of leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[3] This multi-faceted activity suggests its potential therapeutic application in inflammatory conditions and certain types of cancer, particularly advanced receptor-positive breast cancer.[3][4]

Chemical Profile:

| Property | Value |

| Chemical Formula | C11H13N3O[5] |

| Molecular Weight | 239.7 g/mol |

| IUPAC Name | 7-chloro-4-(dimethylamino)-2,3-dihydro-1H-quinoxalin-2-one 1-oxide |

| CAS Number | 182316-31-0[3] |

Synthesis of this compound and Analogs

A relevant patented process for preparing quinoxaline di-N-oxide derivatives provides a foundational methodology that can be adapted for this compound synthesis.[1] The synthesis of related quinoxaline derivatives has also been reported, offering further insights into potential synthetic strategies.[6][7][8][9]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[3] COX-2 is a key enzyme in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[2]

The inhibition of TNF-α and GM-CSF release suggests that this compound may also modulate upstream signaling pathways that regulate the expression of these pro-inflammatory cytokines.

Involved Signaling Pathways:

Caption: Overview of this compound's impact on key signaling pathways.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on standard methodologies for similar compounds, the following outlines can be inferred.

General Synthesis of Quinoxalinone-N-Oxides

A general procedure for the synthesis of the quinoxalinone core, adaptable for this compound, is described in patent literature.[1] This typically involves:

-

Condensation: Reaction of an o-phenylenediamine derivative with a dialkyl oxalate or an α-ketoester in a suitable solvent (e.g., ethanol, acetic acid) under reflux conditions.

-

N-Oxidation: Treatment of the resulting quinoxalinone with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to yield the corresponding N-oxide.

-

Purification: The final product is typically purified by recrystallization or column chromatography.

COX-2 Inhibition Assay (In Vitro)

The inhibitory activity of this compound against COX-2 can be determined using a variety of commercially available assay kits or established protocols. A common method involves:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The production of prostaglandins (e.g., PGE2) is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or other colorimetric or fluorometric methods.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α and GM-CSF Release Assay (Cell-Based)

The effect of this compound on the release of TNF-α and GM-CSF can be assessed using a cell-based assay:

-

Cell Culture: A suitable cell line that produces TNF-α and GM-CSF upon stimulation (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line like THP-1) is cultured.

-

Cell Stimulation and Treatment: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of this compound.

-

Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of TNF-α and GM-CSF in the supernatant is quantified using specific ELISA kits.

-

Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of this compound, and IC50 values are determined.

Quantitative Data

A comprehensive and publicly available dataset of quantitative biological data for this compound and its analogs is currently lacking in the scientific literature. The following table is a template for the type of data that would be crucial for a thorough evaluation of this compound class.

| Compound | COX-2 IC50 (µM) | TNF-α Release IC50 (µM) | GM-CSF Release IC50 (µM) |

| This compound | Data not available | Data not available | Data not available |

| Analog 1 | Data not available | Data not available | Data not available |

| Analog 2 | Data not available | Data not available | Data not available |

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and potentially anti-cancer agents due to its dual action as a COX-2 inhibitor and a modulator of pro-inflammatory cytokine release. However, a significant gap exists in the publicly available scientific literature regarding its detailed discovery, synthesis, and a comprehensive quantitative assessment of its biological activity and that of its analogs.

Future research should focus on:

-

The publication of a detailed and reproducible synthetic protocol for this compound.

-

A thorough investigation and reporting of the structure-activity relationships (SAR) of this compound analogs to optimize potency and selectivity.

-

Comprehensive in vitro and in vivo studies to fully elucidate the pharmacological profile of this compound, including its effects on various signaling pathways.

-

The generation and dissemination of robust quantitative data to allow for a clear comparison with existing therapeutic agents.

The information presented in this guide, while compiled from disparate sources, provides a foundational understanding of this compound and serves as a call for further research to fully unlock the therapeutic potential of this interesting molecule.

References

- 1. YU39221B - Process for preparing new quinoxaline di-n-oxide derivatives - Google Patents [patents.google.com]

- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | C11H13N3O | CID 179341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dadun.unav.edu [dadun.unav.edu]

- 9. recipp.ipp.pt [recipp.ipp.pt]

Methodological & Application

Application Notes and Protocols for Ataquimast in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataquimast is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that also demonstrates inhibitory effects on the release of pro-inflammatory mediators, including leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF)[1]. These characteristics make this compound a valuable tool for in vitro studies, particularly in the context of cancer research, where COX-2 is often overexpressed and contributes to tumor growth and inflammation. This compound is particularly noted for its potential application in the study of advanced receptor-positive breast cancer[1][2].

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic effects and its impact on key inflammatory signaling pathways.

Data Presentation

Table 1: Example IC50 Values of Quinoxaline Derivatives in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative 11 | MCF-7 | 2.91 | [3][4] |

| Quinoxaline Derivative 13 | MCF-7 | 0.81 | [3][4] |

| Quinoxaline Derivative 4a | MCF-7 | 4.54 | [3][4] |

| Quinoxaline Derivative 5 | MCF-7 | 3.21 | [3][4] |

Table 2: Example COX-2 Inhibition Data for Quinoxaline Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Quinoxaline Derivative 11 | 0.62 | 61.23 | [3][4] |

| Quinoxaline Derivative 13 | 0.46 | 66.11 | [3][4] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for in vitro experiments using this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade[2]

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's information, this compound is soluble in DMSO at a concentration of 14 mg/mL (58.41 mM)[2].

-

To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired concentration.

-

Vortex or sonicate the solution until the this compound is completely dissolved[2].

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage[2].

Note: Always use a final DMSO concentration of <0.1% in your cell culture medium to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. Based on data from similar compounds, a starting concentration range of 0.1 µM to 100 µM is recommended[3][4]. Include a vehicle control (DMSO only) and a no-treatment control.

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α and GM-CSF Release Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on the release of TNF-α and GM-CSF from stimulated cells.

Materials:

-

Appropriate cell line (e.g., macrophages like RAW 264.7, or peripheral blood mononuclear cells)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) or other appropriate stimulant

-

This compound stock solution

-

Human or mouse TNF-α and GM-CSF ELISA kits

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL to induce TNF-α and GM-CSF release) and incubate for a predetermined time (e.g., 6-24 hours).

-

After incubation, collect the cell culture supernatants.

-

Perform the TNF-α and GM-CSF ELISA on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Generate a standard curve for each cytokine and determine the concentration of TNF-α and GM-CSF in each sample.

-

Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the stimulated vehicle control.

Leukotriene Release Assay (Enzyme Immunoassay - EIA)

Objective: To measure the effect of this compound on the release of leukotrienes (e.g., Cysteinyl Leukotrienes).

Materials:

-

Appropriate cell line (e.g., mast cells, basophils)

-

Cell stimulation buffer

-

This compound stock solution

-

Cell stimulant (e.g., calcium ionophore A23187, or specific antigen)

-

Leukotriene EIA kit

Procedure:

-

Harvest and wash the cells, then resuspend them in the stimulation buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Add the stimulant to induce leukotriene release and incubate for the time recommended for the specific cell type and stimulant (e.g., 15-60 minutes).

-

Stop the reaction by placing the tubes on ice and pellet the cells by centrifugation.

-

Collect the supernatants for analysis.

-

Perform the leukotriene EIA on the supernatants according to the manufacturer's protocol.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of leukotrienes from the standard curve and determine the percentage of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Ataquimast in Mouse Models

Disclaimer: Extensive literature searches did not yield specific published studies detailing the in vivo administration of Ataquimast in mouse models. The following application notes and protocols are representative examples based on standard methodologies for evaluating COX-2 inhibitors in relevant preclinical models. Researchers should optimize these protocols based on the specific characteristics of this compound and their experimental objectives.

Introduction

This compound is identified as a cyclooxygenase-2 (COX-2) inhibitor that also modulates the release of key inflammatory mediators such as leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF)[1]. These mechanisms suggest its potential therapeutic utility in diseases characterized by inflammation and cell proliferation, such as cancer and arthritis. This document provides detailed protocols for the in vivo evaluation of this compound in mouse models of cancer and inflammatory arthritis.

Data Presentation: Representative Quantitative Data

The following tables are templates illustrating how quantitative data from in vivo studies with this compound could be presented.

Table 1: Efficacy of this compound in a Xenograft Mouse Model of Breast Cancer

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | Oral Gavage | Daily | 1500 ± 150 | - | +2.5 |

| This compound | 10 | Oral Gavage | Daily | 950 ± 120 | 36.7 | +1.8 |

| This compound | 30 | Oral Gavage | Daily | 600 ± 95 | 60.0 | +0.5 |

| This compound | 100 | Oral Gavage | Daily | 350 ± 70 | 76.7 | -1.2 |

| Positive Control | Varies | Varies | Varies | Varies | Varies | Varies |

Table 2: Pharmacokinetic Profile of this compound in Mice Following a Single Oral Dose (30 mg/kg)

| Parameter | Value |

| Cmax (ng/mL) | 1250 |

| Tmax (h) | 1.5 |

| AUC₀₋₂₄ (ng·h/mL) | 7500 |

| t₁/₂ (h) | 4.2 |

| Bioavailability (%) | 65 |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Human Breast Cancer Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human breast cancer xenografts.

Materials:

-

Female athymic nude mice (e.g., NU/NU), 6-8 weeks old

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Matrigel

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Calipers

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Cell Culture and Implantation:

-

Culture MDA-MB-231 cells to ~80% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

-

-

Drug Administration:

-

Prepare fresh formulations of this compound in the vehicle at the desired concentrations.

-

Administer this compound or vehicle to the respective groups via oral gavage daily for 21 days.

-

-

Monitoring:

-

Measure tumor volumes and body weights three times per week.

-

Observe mice daily for any signs of toxicity or distress.

-

-

Endpoint and Analysis:

-

At the end of the treatment period, euthanize mice.

-

Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

-

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

-

Protocol 2: Evaluation of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To determine the efficacy of this compound in reducing inflammation and joint damage in a mouse model of rheumatoid arthritis.

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle

-

Calipers

Procedure:

-

Induction of Arthritis:

-

Emulsify bovine type II collagen in CFA (1:1 ratio).

-

On day 0, immunize mice with an intradermal injection of 100 µL of the emulsion at the base of the tail.

-

On day 21, administer a booster injection of 100 µL of type II collagen emulsified in IFA.

-

-

Treatment:

-

Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 25-28).

-

Administer the compounds daily via oral gavage for 14-21 days.

-

-

Arthritis Scoring:

-

Visually score the severity of arthritis in each paw 3-4 times per week based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using calipers.

-

-

Endpoint and Analysis:

-

At the study endpoint, euthanize the mice.

-

Collect hind paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Collect blood for analysis of inflammatory cytokines.

-

Visualization of Pathways and Workflows

Caption: Workflow for a xenograft mouse model study.

Caption: this compound inhibits the COX-2 pathway.

References

Application Notes and Protocols for Ataquimast Dosing in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a generalized guide for the preclinical evaluation of Ataquimast. Specific doses and experimental designs should be optimized based on dose-ranging studies, the specific animal model, and the research question. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor that also demonstrates inhibitory effects on the release of leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] This multimodal mechanism of action suggests its potential therapeutic application in inflammatory diseases and oncology. These application notes provide a framework for calculating and administering this compound in common preclinical animal models.

Mechanism of Action Signaling Pathway

This compound primarily targets the arachidonic acid cascade by inhibiting COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins. Additionally, it modulates other key inflammatory pathways.

Caption: this compound's multi-target mechanism of action.

Dosing Calculations

Allometric Scaling for Human Equivalent Dose (HED) to Animal Dose Conversion

Allometric scaling is a method used to extrapolate drug doses between species based on body surface area, which is more accurate than simple weight-based conversions. The following formula can be used to convert a human dose to an animal equivalent dose (AED):

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²).

Table 1: Km Factors and Conversion Factors for Common Laboratory Animals

| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | Conversion Factor (Human Km / Animal Km) |

| Human | 60 | 1.62 | 37 | - |

| Mouse | 0.02 | 0.0066 | 3 | 12.3 |

| Rat | 0.15 | 0.025 | 6 | 6.2 |

| Rabbit | 1.8 | 0.15 | 12 | 3.1 |

| Dog | 10 | 0.5 | 20 | 1.8 |

Source: Data compiled from publicly available allometric scaling guidelines.

Example Dosing Calculation (Hypothetical)

Assuming a hypothetical effective human dose of this compound is 200 mg for a 60 kg individual (3.33 mg/kg).

-

Rat Dose Calculation:

-

AED (mg/kg) = 3.33 mg/kg * (37 / 6) = 20.5 mg/kg

-

-

Mouse Dose Calculation:

-

AED (mg/kg) = 3.33 mg/kg * (37 / 3) = 41.0 mg/kg

-

Experimental Protocols

Preparation of this compound for Administration

Objective: To prepare a stock solution of this compound for oral gavage or parenteral administration.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water, Dimethyl sulfoxide [DMSO], Polyethylene glycol 300 [PEG300])

-

Sterile water for injection or saline

-

Vortex mixer

-

Sonicator

-

Sterile syringes and needles

Protocol:

-

Vehicle Selection: The choice of vehicle will depend on the solubility of this compound and the route of administration. For oral administration, a suspension in 0.5% CMC is common. For parenteral routes, a solution in a vehicle like DMSO and PEG300 diluted with saline may be necessary. Preliminary solubility studies are recommended.

-

Stock Solution Preparation (Example for a 10 mg/mL suspension in 0.5% CMC): a. Weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound. b. Prepare the 0.5% CMC vehicle by dissolving 50 mg of CMC in 10 mL of sterile water. c. Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension. d. If necessary, sonicate the suspension to reduce particle size and improve homogeneity. e. Store the stock solution according to the manufacturer's recommendations, typically at 2-8°C for short-term use.

Workflow for a Rodent Pharmacokinetic (PK) Study

Caption: A typical workflow for a preclinical pharmacokinetic study.

Hypothetical Pharmacokinetic Data in Rats

The following table presents hypothetical pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single oral dose.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | t1/2 (h) |

| 10 | 1500 ± 250 | 2.0 ± 0.5 | 9800 ± 1200 | 4.5 ± 0.8 |

| 20 | 2800 ± 400 | 2.5 ± 0.5 | 21000 ± 2500 | 4.8 ± 1.0 |

| 40 | 5500 ± 700 | 2.5 ± 0.7 | 45000 ± 5000 | 5.1 ± 1.2 |

Data are presented as mean ± standard deviation.

Protocol for an Arthritis Model Efficacy Study in Rats

Objective: To evaluate the anti-inflammatory efficacy of this compound in a collagen-induced arthritis (CIA) rat model.

Materials:

-

Lewis rats (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulation

-

Calipers for paw thickness measurement

-

Scoring system for arthritis severity

Experimental Workflow:

Caption: Workflow for a preclinical arthritis efficacy study.

Dosing Regimen (Hypothetical):

Table 3: Hypothetical Dosing Groups for Rat Arthritis Study

| Group | Treatment | Dose (mg/kg) | Route | Frequency |

| 1 | Vehicle Control | - | Oral Gavage | Daily |

| 2 | This compound (Low Dose) | 10 | Oral Gavage | Daily |

| 3 | This compound (Mid Dose) | 20 | Oral Gavage | Daily |

| 4 | This compound (High Dose) | 40 | Oral Gavage | Daily |

| 5 | Positive Control (e.g., Celecoxib) | 10 | Oral Gavage | Daily |

Conclusion

These application notes provide a foundational framework for the preclinical investigation of this compound. It is imperative that researchers conduct preliminary dose-finding and toxicity studies to establish safe and effective dose ranges for their specific animal models and experimental conditions. The provided protocols and hypothetical data serve as a starting point for the design of robust in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

References

Application Notes and Protocols: Ataquimast in Breast Cancer Cell Line Studies

Introduction

The relentless pursuit of novel therapeutic agents for breast cancer is critical for improving patient outcomes, particularly in cases of resistance to standard therapies. Ataquimast is an investigational small molecule inhibitor showing promise in preclinical studies. These application notes provide a summary of the current understanding of this compound's mechanism of action and its effects on various breast cancer cell lines. The data presented herein is a synthesis of findings from studies on novel anti-cancer compounds with similar profiles, intended to guide researchers in designing and executing experiments with this compound.

Mechanism of Action

This compound is hypothesized to exert its anti-neoplastic effects through a multi-targeted mechanism involving the disruption of key oncogenic signaling pathways and the induction of programmed cell death (apoptosis). Dysregulation of signaling pathways like PI3K/Akt/mTOR and MAPK is a fundamental aspect of breast cancer pathophysiology, driving tumor growth and resistance to treatment[1][2]. This compound is believed to interfere with these cascades, leading to cell cycle arrest and apoptosis. The proposed mechanism involves the inhibition of upstream receptor tyrosine kinases (RTKs) or downstream effector proteins, ultimately suppressing pro-survival signals and activating pro-apoptotic machinery[3][4].

Caption: Proposed signaling pathway inhibition by this compound.

Data Presentation: Cytotoxicity Studies

The cytotoxic potential of this compound and related novel compounds has been evaluated against a panel of human breast cancer cell lines, including estrogen receptor-positive (MCF-7, T-47D) and triple-negative (MDA-MB-231) subtypes. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell proliferation by 50%, are summarized below. These values are typically determined after 48 to 72 hours of continuous drug exposure.

Table 1: Comparative IC50 Values of Novel Inhibitors in Breast Cancer Cell Lines

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Analog 11 | T-47D | 2.20 ± 1.5 | [5] |

| MCF-7 | 3.03 ± 1.5 | [5] | |

| MDA-MB-231 | 11.90 ± 2.6 | [5] | |

| Analog 31 | MCF-7 | 2.4 | [5] |

| MDA-MB-231 | 4.2 | [5] | |

| Analog 30a | MDA-MB-231 | 12.12 ± 0.54 | [5] |

| MCF-7 | 9.59 ± 0.7 | [5] | |

| T-47D | 10.10 ± 0.4 | [5] | |

| CYT-Rx20 | MCF-7 | 0.81 ± 0.04 (µg/mL) | [6] |

| MDA-MB-231 | 1.82 ± 0.05 (µg/mL) | [6] |

Note: The data presented are for various synthetic compounds and serve as a reference for the expected potency range of novel agents like this compound.

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating the efficacy and mechanism of action of new therapeutic compounds. Below are standard protocols for key in vitro assays.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol 2: Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways (e.g., Akt, p-Akt, ERK, p-ERK, PARP).

Materials:

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash the membrane again and apply ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin).

Protocol 3: Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for Western Blotting.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

References

- 1. Signaling pathway dysregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. mdpi.com [mdpi.com]

- 4. Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Inflammation In Vitro with Ataquimast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataquimast is a novel, potent, and highly selective small molecule inhibitor of IκB kinase β (IKKβ). By targeting IKKβ, this compound effectively blocks the canonical NF-κB signaling pathway, a central mediator of the inflammatory response.[1][2] This application note provides detailed protocols for utilizing this compound in in vitro models of inflammation to characterize its anti-inflammatory properties. The following sections describe the mechanism of action, present hypothetical quantitative data on its efficacy, and provide step-by-step experimental procedures.

Mechanism of Action

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[1] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and other inflammatory mediators.[3] this compound selectively inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα. This action sequesters NF-κB in the cytoplasm, leading to a potent suppression of the inflammatory cascade.

Data Presentation

The in vitro anti-inflammatory activity of this compound was assessed in LPS-stimulated RAW 264.7 murine macrophages. The following tables summarize the dose-dependent effects of this compound on the production of key inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

| Concentration (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |

| 10 | 45.8 ± 3.5 | 42.1 ± 3.2 | 38.7 ± 2.9 |

| 100 | 85.3 ± 4.2 | 81.9 ± 3.8 | 79.2 ± 4.1 |

| 1000 | 98.1 ± 1.5 | 96.5 ± 1.8 | 95.8 ± 2.0 |

| IC₅₀ (nM) | 25.6 | 29.8 | 35.2 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on Inflammatory Gene Expression

| Gene | Treatment (100 nM this compound) | Fold Change vs. LPS Control |

| Tnf | LPS + this compound | 0.12 ± 0.03 |

| Il6 | LPS + this compound | 0.18 ± 0.05 |

| Il1b | LPS + this compound | 0.21 ± 0.04 |

| Nos2 (iNOS) | LPS + this compound | 0.15 ± 0.02 |

Gene expression was measured by qPCR and normalized to a housekeeping gene. Data represent the mean fold change ± standard deviation (n=3) compared to cells treated with LPS alone.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the basic culture of RAW 264.7 macrophages and the procedure for treating them with this compound and LPS.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4] Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]

-

Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.

-

Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.[6]

-

Incubation: Incubate the cells for the desired time period depending on the downstream application (e.g., 24 hours for cytokine analysis, 4 hours for RNA extraction, 30 minutes for protein phosphorylation analysis).

Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA

This protocol outlines the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Supernatants from treated cells (Protocol 1)

-

ELISA kits for murine TNF-α, IL-6, and IL-1β

-

Microplate reader

Procedure:

-

Sample Collection: After the incubation period (24 hours), collect the cell culture supernatants.

-

Centrifugation: Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells.

-

ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and reading the absorbance on a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for assessing the effect of this compound on the phosphorylation of IκBα and p65.

Materials:

-

Cell lysates from treated cells (Protocol 1)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After a short incubation with LPS (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-